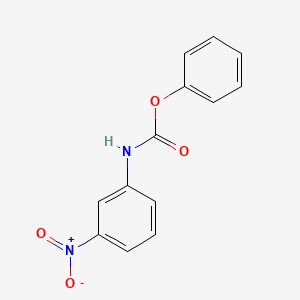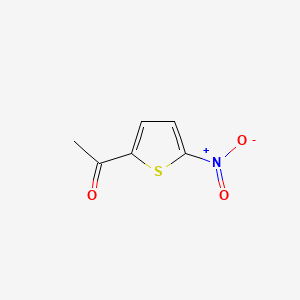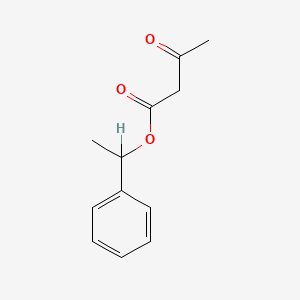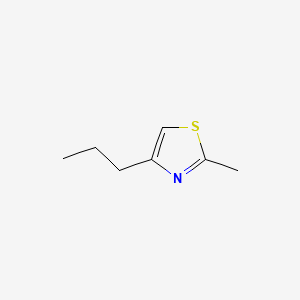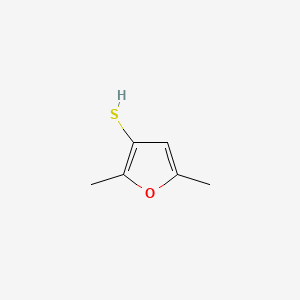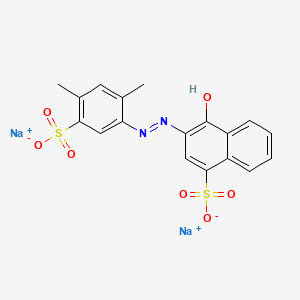![molecular formula C17H21N3O5 B1359981 4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid CAS No. 1142210-76-1](/img/structure/B1359981.png)
4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Structures
Research has shown that molecules like 4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid can link through hydrogen bonds to form supramolecular structures. These structures have been observed in various dimensions, suggesting potential applications in molecular engineering and design (Portilla et al., 2007).
Chemical Synthesis and Structural Analysis
The compound has been involved in the synthesis of various derivatives. These derivatives have been characterized using techniques like NMR, IR, and LCMS, indicating applications in synthetic chemistry and materials science (Shafi et al., 2021).
Antitumor Activity
Derivatives of 4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid have been synthesized and tested for antitumor activity. This suggests potential applications in the development of new anticancer drugs (Maftei et al., 2013).
Polymer Science
In polymer science, derivatives of this compound have been used to create novel aromatic polyhydrazides and poly(amide–hydrazide)s. These substances have applications in creating flexible and tough films, indicating potential in materials engineering (Hsiao et al., 1999).
Synthesis Methodologies
Improved synthesis methods involving this compound have been developed, showcasing its role in facilitating the production of various chemical structures. This highlights its importance in synthetic methodology research (Tkachuk et al., 2020).
Cell Differentiation Agents
Structural analogs of 4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid have been synthesized as potential agents affecting cell differentiation. This indicates possible applications in cellular biology and therapeutic research (Linder et al., 2018).
Corrosion Inhibition
Derivatives of this compound have been studied for their corrosion inhibition properties, showing potential in industrial applications related to metal preservation and protection (Ammal et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of indoleamide derivatives as ep2 antagonists . EP2 is a subtype of prostaglandin E2 (PGE2) receptor, which plays a crucial role in various physiological and pathological processes.
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
properties
IUPAC Name |
4-[3-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]-1,2,4-oxadiazol-5-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-17(2,3)24-16(23)20(4)10-9-13-18-14(25-19-13)11-5-7-12(8-6-11)15(21)22/h5-8H,9-10H2,1-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTULGWMMDHLCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

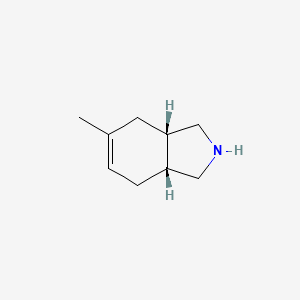
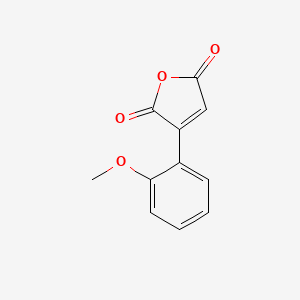
![5-Methyl-4-oxo-3-[2-oxo-2-(pyridin-2-ylamino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1359901.png)
![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1359903.png)

